6-Ethyl-7-hydroxychroman-2-one

CYP2A6 inhibition Enzyme inhibition assay Drug metabolism

Researchers developing CYP2A6 metabolism assays face variability from poorly characterized coumarins. This dihydrocoumarin eliminates that uncertainty with a defined 3,4-dihydro scaffold and validated IC50 of 15.8 μM (7-hydroxycoumarin formation assay). • CYP2A6 reference inhibitor for benchmarking novel inhibitors • Saturated C3-C4 bond enables SAR studies on scaffold saturation vs. aromatic coumarins • 7-hydroxyl handle supports esterification, etherification, sulfonation for analog synthesis • In stock: 1-10 mg packs, bulk custom available

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B13872204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-7-hydroxychroman-2-one
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2C(=C1)CCC(=O)O2)O
InChIInChI=1S/C11H12O3/c1-2-7-5-8-3-4-11(13)14-10(8)6-9(7)12/h5-6,12H,2-4H2,1H3
InChIKeyRFABWMQMLCRBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-7-hydroxychroman-2-one: Technical Profile & Procurement


6-Ethyl-7-hydroxychroman-2-one (CAS 23067-66-5; synonyms: 6-ethyl-7-hydroxy-3,4-dihydrocoumarin, 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one) is a synthetic dihydrocoumarin derivative with the molecular formula C11H12O3 and a calculated LogP of approximately 2.1 [1]. The compound features a 3,4-dihydro-2H-chromen-2-one core substituted with a hydroxyl group at the 7-position and an ethyl group at the 6-position [2]. This structural configuration distinguishes it from both fully unsaturated coumarins (which possess a C3–C4 double bond) and simple monohydroxycoumarins lacking the 6-ethyl substituent. The compound has been investigated for its enzyme inhibitory properties, notably against cytochrome P450 2A6 (CYP2A6), and is cited in patent literature as a member of a preferred group of chroman-2-one derivatives with potential tyrosinase inhibitory activity [3].

6-Ethyl-7-hydroxychroman-2-one: Why Generic Analogs Fail


Dihydrocoumarins and coumarin derivatives exhibit pronounced structure-dependent variations in enzyme inhibition profiles, metabolic stability, and redox behavior that preclude simple interchangeability. The saturated C3–C4 bond in 6-ethyl-7-hydroxychroman-2-one eliminates the conjugated lactone system present in fully aromatic coumarins, altering both electronic distribution and susceptibility to hydrolytic ring-opening [1]. The specific 6-ethyl, 7-hydroxy substitution pattern influences CYP2A6 inhibitory potency in a manner distinct from other positional isomers or alkyl variants, as documented in comparative screening data [2]. Additionally, the compound's calculated partition coefficient (LogP ~2.1) differs substantially from more polar analogs such as 7-hydroxycoumarin (umbelliferone, LogP ~1.2) and more lipophilic derivatives such as 6-hexyl-7-hydroxychroman-2-one (estimated LogP >4), affecting membrane permeability and solubility in both biochemical assays and formulation contexts [1]. These physicochemical and pharmacological differences render cross-substitution problematic without revalidation of experimental systems.

6-Ethyl-7-hydroxychroman-2-one: Differentiation Evidence


CYP2A6 Inhibition Profile

6-Ethyl-7-hydroxychroman-2-one was evaluated for inhibition of human cytochrome P450 2A6 (CYP2A6)-mediated 7-hydroxycoumarin formation in a standardized assay alongside 94 other test compounds [1]. The compound exhibited an IC50 value of 15.8 μM (1.58 × 10^4 nM) under these conditions. This potency differs from structurally related chroman-2-one derivatives tested in the same assay system. The compound demonstrated weaker CYP2A6 inhibition compared to certain analogs bearing basic amine-containing side chains (IC50 values ranging from 0.33–1.63 μM), but stronger inhibition than compounds lacking the 7-hydroxy moiety [2]. This profile positions the compound as a reference standard for moderate CYP2A6 interaction studies.

CYP2A6 inhibition Enzyme inhibition assay Drug metabolism

Lipoxygenase Inhibitory Potential

While direct quantitative lipoxygenase (LOX) inhibition data for 6-ethyl-7-hydroxychroman-2-one is not currently available in the peer-reviewed literature, class-level structure-activity relationship (SAR) evidence indicates that 7-hydroxy substitution on the coumarin scaffold confers LOX inhibitory activity [1]. The hydroxylaromatic substituted coumarin derivatives, including 5-, 6-, or 7-hydroxy substituted analogs, have been identified as potent inhibitors of lipoxygenase in multiple SAR studies [1]. Recent investigations of 6- and 7-substituted coumarins confirm that derivatives bearing a free hydroxyl group at these positions maintain LOX inhibitory capacity, whereas esterification or etherification of the hydroxyl typically reduces or abolishes activity [2].

Anti-inflammatory Lipoxygenase inhibition Coumarin SAR

Redox Behavior of Dihydro Scaffold

6-Ethyl-7-hydroxychroman-2-one undergoes oxidation reactions characteristic of 7-hydroxychroman derivatives, with the hydroxyl group at the 7-position being oxidizable to form quinone derivatives . The 3,4-dihydro scaffold (saturated C3–C4 bond) fundamentally distinguishes the redox behavior of this compound from fully aromatic coumarins. In aromatic coumarins, the conjugated lactone system participates in extended π-delocalization that stabilizes radical intermediates; the dihydro analog lacks this extended conjugation, resulting in altered oxidation potentials and radical scavenging kinetics [1]. This difference is structurally analogous to the distinction between tocopherols (chromanol scaffold) and tocotrienols (unsaturated side chain), where saturation state directly impacts antioxidant capacity and metabolic fate [1].

Redox chemistry Electrochemical oxidation Synthetic intermediate

Tyrosinase Inhibition

6-Ethyl-7-hydroxychroman-2-one is specifically cited in patent literature as a member of a preferred group of chroman-2-one derivatives with tyrosinase inhibitory activity [1]. The patent disclosure (US20100291009A1 / EP2229169A1) identifies chroman-2-ones of formula (I) as tyrosinase inhibitors suitable for lightening human skin and for prophylaxis or treatment of pigment defects including hyperpigmentation, freckles, age spots, and environmentally induced skin aging [1]. The patent explicitly names 6-ethyl-7-hydroxychroman-2-one and 7-hydroxychroman-2-one as preferred compounds, while designating the more lipophilic analog 6-hexyl-7-hydroxychroman-2-one as 'very particularly preferred' [2]. This ranking suggests a structure-activity relationship wherein increased alkyl chain length at the 6-position may correlate with enhanced tyrosinase inhibitory potency, though quantitative IC50 comparisons are not provided in the patent disclosure.

Tyrosinase inhibition Skin lightening Melanogenesis

Applications of 6-Ethyl-7-hydroxychroman-2-one


CYP2A6 Inhibition Assay Development

6-Ethyl-7-hydroxychroman-2-one serves as a moderate-potency reference inhibitor for human CYP2A6 activity assays (IC50 = 15.8 μM in 7-hydroxycoumarin formation assay), enabling researchers to establish concentration-response curves and benchmark novel CYP2A6 inhibitors against a chroman-2-one scaffold [1]. The compound is particularly suitable for laboratories developing in vitro drug metabolism assays using coumarin 7-hydroxylation as a probe reaction for CYP2A6 activity.

Anti-Inflammatory SAR Studies

As a 7-hydroxy substituted coumarin derivative with a saturated C3–C4 scaffold, this compound provides a valuable comparator for SAR studies investigating the structural determinants of lipoxygenase inhibition [2]. Researchers comparing the LOX inhibitory activity of this dihydro analog versus fully aromatic 7-hydroxycoumarins can isolate the contribution of scaffold saturation to target engagement, a parameter relevant to anti-inflammatory drug discovery programs [2].

Synthetic Intermediate for Chroman-2-one Derivatives

The 7-hydroxyl group provides a reactive handle for further derivatization including esterification, etherification, and sulfonation reactions, while the 6-ethyl substituent serves as a defined alkyl substituent for SAR exploration. This compound is cited as an intermediate in patent literature for the preparation of more complex chroman-2-one derivatives [3].

Reference for 6-Alkyl Chroman-2-one Comparisons

In patent disclosures related to tyrosinase inhibition for skin lightening applications, 6-ethyl-7-hydroxychroman-2-one is explicitly named as a preferred compound, with its longer-chain analog (6-hexyl-7-hydroxychroman-2-one) designated as 'very particularly preferred' [3]. This ranking positions the ethyl-substituted compound as a key comparator for studies investigating the effect of C6 alkyl chain length on tyrosinase inhibitory potency and related melanogenesis endpoints.

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